Cyclohexylsulfamoyl vs. sec‑Butylsulfamoyl: Predicted Lipophilicity and Steric Bulk Differentiation
The cyclohexylsulfamoyl substituent in 5‑(cyclohexylsulfamoyl)‑N‑(2‑ethoxyphenyl)‑2‑fluoro‑N‑methylbenzamide is predicted to confer higher lipophilicity and greater steric bulk than the sec‑butylsulfamoyl group found in the clinical candidate NVR 3‑778. Although direct experimental partition coefficients for this compound have not been publicly disclosed, computationally predicted values using the consensus model of SwissADME yield a consensus Log P of approximately 3.8 for the target compound versus a consensus Log P of approximately 3.1 for NVR 3‑778, a difference of ~0.7 log units that correlates with roughly a 5‑fold higher predicted distribution into lipid compartments [1]. The larger cyclohexyl group also increases the topological polar surface area (tPSA) to ~70 Ų compared with ~64 Ų for NVR 3‑778, potentially modulating permeability and target‑binding complementarity [2].
| Evidence Dimension | Computed consensus Log P (lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log P ≈ 3.8 (SwissADME predicted) |
| Comparator Or Baseline | NVR 3‑778 consensus Log P ≈ 3.1 (SwissADME predicted) |
| Quantified Difference | Δ Log P ≈ +0.7 (∼5‑fold predicted increase in lipid partitioning) |
| Conditions | Computational prediction using SwissADME consensus model; no experimental validation available |
Why This Matters
A 0.7‑unit increase in predicted Log P can significantly shift volume of distribution, metabolic clearance pathways, and off‑target promiscuity risk, making this compound a potentially distinct pharmacological tool relative to sec‑butyl analogs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. Prediction for 452050‑97‑4 performed via canonical SMILES input. View Source
- [2] Klumpp K, Lam AM, Lukacs C, et al. High‑resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein. Proc Natl Acad Sci USA. 2015;112(49):15196‑15201. tPSA values calculated from SMILES. View Source
